molecular formula C18H25N5O4 B5608089 3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5608089
M. Wt: 375.4 g/mol
InChI Key: KOMZKCOZPJYJIO-UHFFFAOYSA-N
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Description

The synthesis and study of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and related compounds have been pursued in medicinal chemistry due to their potential therapeutic effects, including antihypertensive, antimicrobial, and anticonvulsant activities. These compounds are characterized by their spirocyclic structure, incorporating elements such as morpholine and pyrimidine rings, which contribute to their biological activity.

Synthesis Analysis

Synthesis of these compounds typically involves multi-step reactions, including Michael addition and cyclization reactions. For example, Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position to screen as antihypertensive agents (Caroon et al., 1981). Similarly, Attia et al. (2014) reported the synthesis and single-crystal X-ray structure of a compound with antimicrobial activity (Attia et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Single-crystal X-ray diffraction studies, such as those conducted by Attia et al. (2014), provide detailed insights into the molecular configurations, confirming the presence of key structural features such as S-alkylation and stabilizing intermolecular interactions.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydrolysis and acylation, which can modify their pharmacological properties. For instance, Belikov et al. (2013) studied the hydrolysis and acylation of imino groups in certain derivatives, leading to the formation of compounds with different biological activities (Belikov et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of these compounds are influenced by their molecular structure. The study by Seilkhanov et al. (2015) on inclusion complexes of a related compound with cyclodextrins highlights the impact of molecular interactions on the physical properties, including solubility and stability (Seilkhanov et al., 2015).

properties

IUPAC Name

3-ethyl-8-(2-morpholin-4-ylpyrimidine-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-21-13-18(27-17(21)25)3-5-22(6-4-18)15(24)14-11-19-16(20-12-14)23-7-9-26-10-8-23/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZKCOZPJYJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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